
Acetyl iodide, trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl iodide, trifluoro-: is an organoiodine compound with the formula CF₃COI. It is a colorless liquid that is formally derived from trifluoroacetic acid. This compound is less common in laboratories compared to other acyl halides like acetyl chloride and acetyl bromide, but it has unique properties and applications that make it valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetyl iodide, trifluoro- can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with iodine and red phosphorus. The reaction typically occurs under reflux conditions, producing acetyl iodide, trifluoro- along with phosphorus triiodide as a byproduct .
Industrial Production Methods: In industrial settings, acetyl iodide, trifluoro- is often produced as an intermediate in the synthesis of other fluorinated compounds. The large-scale production methods may involve the carbonylation of methyl iodide in processes similar to the Cativa and Monsanto processes used for acetic acid production .
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl iodide, trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, forming iodinated products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with acetyl iodide, trifluoro- include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Trifluoroacetic acid and various acyl iodides.
Addition Products: Iodinated alkenes and alkynes.
Applications De Recherche Scientifique
Chemistry: This group imparts unique properties to the molecules, such as increased lipophilicity and metabolic stability .
Biology and Medicine: In biological research, acetyl iodide, trifluoro- is used to modify biomolecules, enhancing their stability and bioavailability. It is also used in the synthesis of pharmaceuticals, where the trifluoroacetyl group can improve the pharmacokinetic properties of drugs .
Industry: In the industrial sector, acetyl iodide, trifluoro- is used in the production of agrochemicals and specialty chemicals. Its unique reactivity makes it valuable in the synthesis of complex molecules used in various applications .
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of acetyl iodide, trifluoro- involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The trifluoroacetyl group can interact with various molecular targets, including enzymes and receptors, altering their activity and function .
Comparaison Avec Des Composés Similaires
Acetyl Chloride: Similar to acetyl iodide, trifluoro-, but with a chlorine atom instead of iodine.
Acetyl Bromide: Another similar compound, with a bromine atom instead of iodine.
Uniqueness: Acetyl iodide, trifluoro- is unique due to the presence of the trifluoroacetyl group, which imparts distinct properties to the compound. This group enhances the compound’s stability and reactivity, making it valuable in specific applications where other acyl halides may not be suitable .
Propriétés
Numéro CAS |
354-36-9 |
|---|---|
Formule moléculaire |
C2F3IO |
Poids moléculaire |
223.92 g/mol |
Nom IUPAC |
2,2,2-trifluoroacetyl iodide |
InChI |
InChI=1S/C2F3IO/c3-2(4,5)1(6)7 |
Clé InChI |
MTRCYRVBLMQHPZ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


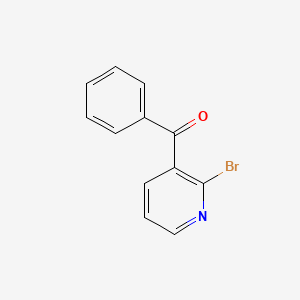

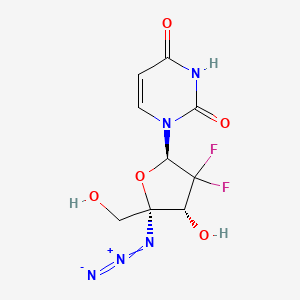
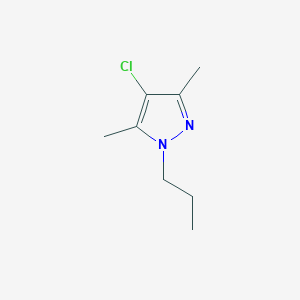
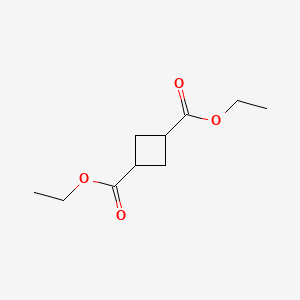
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
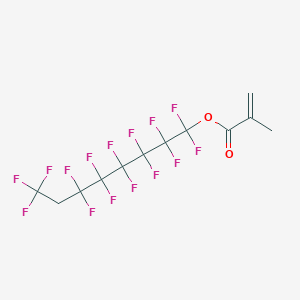
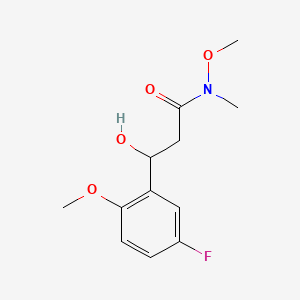
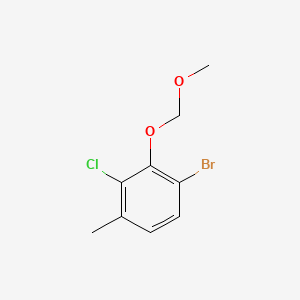
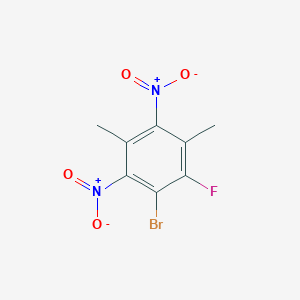
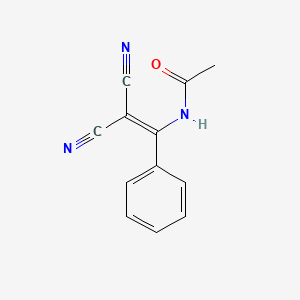
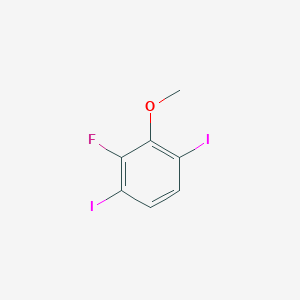
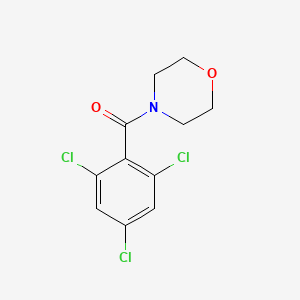
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
